N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-19(10-11-22-20(25)14-4-7-16(8-5-14)24(26)27)30-21(23-13)15-6-9-17(28-2)18(12-15)29-3/h4-9,12H,10-11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKMRRIRPRNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Nitrobenzamide Group: The nitrobenzamide moiety can be synthesized by nitration of benzamide, followed by coupling with the thiazole intermediate through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the site of oxidation.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anti-inflammatory Properties: Potential use in the treatment of inflammatory diseases due to its ability to modulate specific biochemical pathways.
Industry
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle and Substituent Variations
The thiazole ring in the target compound distinguishes it from analogs with triazole, benzothiazole, or pyrimidine cores. Key structural analogs include:
*Calculated based on molecular formula.
Key Observations:
- Thiazole vs. Triazole/Benzothiazole : Thiazole-based compounds (e.g., target compound, G856-3202 ) may exhibit enhanced metabolic stability compared to triazole derivatives due to reduced susceptibility to oxidative degradation .
- Nitrobenzamide vs. Sulfonamide analogs (e.g., G856-3202) may offer better solubility due to ionizable sulfonyl groups .
Spectral Characterization
- IR Spectroscopy: The target compound’s nitro group would show strong absorption at ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching). The absence of C=O bands in thiazole intermediates (cf. ) confirms successful cyclization .
- NMR Spectroscopy : The 3,4-dimethoxyphenyl group would exhibit aromatic proton signals at δ 6.7–7.1 ppm, while the nitrobenzamide’s protons resonate downfield (δ 8.0–8.3 ppm) due to electron withdrawal .
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological properties, and relevant research findings.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C22H26N2O4S
- Molecular Weight: 446.6 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the Thiazole Ring: This involves the reaction of appropriate precursors under controlled conditions.
- Functionalization: The thiazole is then functionalized with the dimethoxyphenyl and methyl groups.
- Linker Introduction: An ethyl linker is added to connect the thiazole to the benzamide moiety.
- Final Modification: The introduction of the nitro group completes the synthesis.
Each step requires specific reaction conditions to ensure high yields and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzamides have been shown to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. Inhibitors of PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy .
The biological activity of this compound may be attributed to its ability to interact with DNA and inhibit cellular processes such as replication and repair. The presence of the thiazole ring and nitro group may enhance its reactivity towards biological targets.
Case Studies
-
In Vitro Studies:
- In vitro assays demonstrated that similar thiazole-containing compounds exhibit cytotoxic effects on various cancer cell lines. These studies often utilize cell viability assays to measure the effectiveness of the compound against cancer cells.
- Mutagenicity Testing:
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Thiazole Core Formation : React 3,4-dimethoxyacetophenone with thiourea and a methyl-substituted α-haloketone to form the 4-methylthiazole ring, as demonstrated in analogous thiazole syntheses .
Amide Coupling : Use 4-nitrobenzoyl chloride and the amine derivative (2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethylamine) in a Schotten-Baumann reaction. Pyridine or DCM is typically employed as a solvent to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol or ethanol) are effective for isolating the final product .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR to confirm the presence of the 3,4-dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and the nitrobenzamide moiety (aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify the molecular ion peak (e.g., m/z 469.12 for CHNOS) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the amide NH and nitro group) .
Advanced: How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?
Methodological Answer:
Contradictions may arise from dynamic processes (e.g., restricted rotation of the nitrobenzamide group) or solvent effects. Strategies include:
- Variable-Temperature NMR : Conduct experiments at 25°C to 80°C to observe coalescence of split peaks, indicating rotational barriers .
- DFT Calculations : Compare experimental NMR shifts with computed values (using Gaussian or ORCA) to identify conformational preferences .
- 2D NMR (COSY, NOESY) : Map coupling interactions to distinguish between structural isomers or impurities .
Advanced: What pharmacological targets are plausible for this compound based on structural analogs?
Methodological Answer:
- Enzyme Inhibition : The thiazole and nitro groups suggest potential inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), as seen in nitazoxanide derivatives. Assay using Clostridium difficile or Giardia lysates to measure NADPH oxidation .
- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. The 3,4-dimethoxyphenyl moiety may modulate tubulin polymerization, similar to combretastatin analogs .
- Computational Docking : Use AutoDock Vina to predict binding to PFOR (PDB: 1PFO) or β-tubulin (PDB: 1SA0) .
Advanced: How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Prodrug Derivatization : Introduce phosphate or PEG groups at the nitrobenzamide’s para-position to improve hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation .
Advanced: What strategies optimize yield in the thiazole ring-forming step?
Methodological Answer:
- Catalyst Screening : Test iodine or FeCl to accelerate cyclocondensation of thiourea and α-haloketone .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W, 15 min) while maintaining yields >80% .
- In Situ Monitoring : Use FTIR to track thiourea C=S bond disappearance (peak ~1100 cm) .
Advanced: How do substituents (e.g., 3,4-dimethoxy vs. 4-nitro) influence bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs with modified substituents (e.g., 3,4-dihydroxy or 4-cyano groups) and compare IC values in enzyme assays .
- LogP Measurements : Determine partition coefficients (shake-flask method) to correlate hydrophobicity with membrane permeability .
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, potentially increasing interactions with cysteine residues in enzyme active sites .
Advanced: What stability tests are critical for long-term storage?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Oxidative Stability : Treat with HO (3% v/v) and identify degradation products (e.g., nitro-to-amine reduction) via LC-MS .
Advanced: How can computational modeling guide lead optimization?
Methodological Answer:
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding mode stability with PFOR .
- ADMET Prediction : Use SwissADME to predict bioavailability, CYP inhibition, and hERG liability .
- QSAR Models : Correlate substituent Hammett constants (σ) with antibacterial activity .
Advanced: What mechanistic insights explain conflicting biological activity data across cell lines?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on responsive vs. non-responsive cells (e.g., HepG2 vs. A549) to identify differentially expressed targets (e.g., ABC transporters) .
- Metabolomics : Use LC-HRMS to map changes in TCA cycle intermediates or glutathione levels, indicating redox stress .
- CRISPR Knockout : Validate target engagement by deleting putative receptors (e.g., PFOR) and assessing resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
